An In-depth Technical Guide to 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde: Properties, Synthesis, and Spectroscopic Analysis
An In-depth Technical Guide to 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde: Properties, Synthesis, and Spectroscopic Analysis
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic natural purine nucleosides and interact with a wide array of biological targets.[1][2][3] Among the vast library of benzimidazole derivatives, 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde stands out as a key synthetic intermediate. The presence of a reactive aldehyde group ortho to a methyl substituent on the benzene ring, combined with the versatile benzimidazole core, makes this molecule a valuable building block for the synthesis of more complex, biologically active compounds.[4][5]
This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and an in-depth spectroscopic analysis of 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry endeavors.
Physicochemical Properties
The physicochemical properties of 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde are crucial for its handling, formulation, and understanding its behavior in biological systems. While experimental data for this specific molecule is not extensively reported, the following properties are estimated based on data from closely related analogs and established chemical principles.
| Property | Estimated Value | Rationale and Key Considerations |
| Molecular Formula | C₉H₈N₂O | - |
| Molecular Weight | 160.18 g/mol | - |
| Appearance | Off-white to pale yellow solid | Typical for substituted benzimidazoles. |
| Melting Point | 165-175 °C | The introduction of a polar carbaldehyde group is expected to increase the melting point compared to 5-methylbenzimidazole (114-116 °C) due to stronger intermolecular interactions.[4] |
| Boiling Point | > 350 °C (decomposes) | High boiling point is expected due to the aromatic nature and hydrogen bonding capabilities. Decomposition at elevated temperatures is common for such compounds. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The benzimidazole core provides some polarity and hydrogen bonding capacity, while the methyl group increases lipophilicity. Overall solubility in water is expected to be low.[6] |
| pKa (acidic) | ~12.5 | The N-H proton of the imidazole ring is weakly acidic. The pKa of the parent benzimidazole is approximately 12.8.[7] The electron-withdrawing effect of the aldehyde may slightly increase acidity (lower pKa). |
| pKa (basic) | ~5.0 | The pyridine-like nitrogen of the imidazole ring is weakly basic. The pKa of the conjugate acid of benzimidazole is around 5.6.[7] The electron-withdrawing aldehyde group will decrease the basicity (lower pKa). |
Synthesis of 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde
A robust and efficient synthesis of the title compound can be achieved through the condensation of 4-methyl-1,2-phenylenediamine with a suitable formylating agent. The following protocol is a representative method based on well-established benzimidazole synthesis strategies.[8][9][10]
Experimental Protocol: Synthesis via Condensation
Reaction Scheme:
Caption: Synthesis of the target compound.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-methyl-1,2-phenylenediamine (1.0 eq.), glyoxylic acid monohydrate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq.).
-
Add toluene to the flask to a concentration of approximately 0.2 M with respect to the diamine.
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue refluxing until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde as a solid.
Rationale for Experimental Choices:
-
Glyoxylic Acid as Formylating Agent: Glyoxylic acid serves as a stable and effective C1 synthon for the aldehyde group.
-
p-Toluenesulfonic Acid Catalyst: The acidic catalyst protonates the carbonyl group of glyoxylic acid, activating it for nucleophilic attack by the diamine.
-
Dean-Stark Apparatus: The removal of water drives the condensation and cyclization reactions to completion, maximizing the yield of the benzimidazole product.
Spectroscopic Analysis
The structural elucidation of 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde can be definitively achieved through a combination of NMR, IR, and mass spectrometry. The following data is predicted based on the analysis of closely related structures, particularly 5-methyl-1H-benzo[d]imidazole.[4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, methyl, and N-H protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | N-H | The N-H proton of the imidazole ring is typically deshielded and appears as a broad singlet.[4] |
| ~10.1 | s | 1H | -CHO | The aldehyde proton is highly deshielded and appears as a sharp singlet. |
| ~8.2 | s | 1H | H-2 | The proton at the 2-position of the imidazole ring. |
| ~7.9 | s | 1H | H-4 | Aromatic proton ortho to the aldehyde group, deshielded by its electron-withdrawing effect. |
| ~7.5 | s | 1H | H-7 | Aromatic proton adjacent to the methyl group. |
| ~2.5 | s | 3H | -CH₃ | The methyl group protons will appear as a singlet in the upfield region. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192 | -CHO | The carbonyl carbon of the aldehyde group is highly deshielded. |
| ~150 | C-2 | The carbon at the 2-position of the imidazole ring. |
| ~142 | C-7a | Fused aromatic carbon. |
| ~138 | C-5 | Aromatic carbon bearing the aldehyde group. |
| ~135 | C-3a | Fused aromatic carbon. |
| ~132 | C-6 | Aromatic carbon bearing the methyl group. |
| ~125 | C-4 | Aromatic carbon. |
| ~115 | C-7 | Aromatic carbon. |
| ~21 | -CH₃ | The methyl carbon appears in the upfield region. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3400 (broad) | N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~2820, ~2720 | Aldehyde C-H stretch (Fermi doublets) |
| ~1690 | C=O stretch (aldehyde) |
| ~1620, ~1460 | C=C and C=N stretches (aromatic and imidazole rings) |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
| m/z | Assignment |
| 160 | [M]⁺ (Molecular ion) |
| 159 | [M-H]⁺ |
| 131 | [M-CHO]⁺ |
Potential Applications in Drug Development
The benzimidazole scaffold is a cornerstone of many approved drugs with a wide range of therapeutic applications, including antiulcer, anthelmintic, and anticancer agents.[2][3] 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde, with its reactive aldehyde functionality, serves as a versatile starting material for the synthesis of a diverse library of novel benzimidazole derivatives. The aldehyde group can be readily transformed into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to build more complex molecular architectures. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of new drug candidates targeting a variety of diseases.
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